

# PROTAC c-Met degrader-2 structure and chemical composition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065

Get Quote

# In-Depth Technical Guide: PROTAC c-Met Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and biological activity of **PROTAC c-Met degrader-2**, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene.

## Core Concepts: PROTACs and the c-Met Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a well-validated target in oncology. Aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is implicated in the development and progression of numerous



cancers. It activates downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, migration, and invasion.

## PROTAC c-Met Degrader-2: Structure and Chemical Composition

**PROTAC c-Met degrader-2** is a synthetic molecule designed to specifically target the c-Met protein for degradation. Its structure is a conjugate of the c-Met inhibitor Foretinib, a linker moiety, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a derivative of thalidomide.

#### Chemical Structure:

- c-Met Ligand: Foretinib
- E3 Ligase Ligand: CRBN ligand (Thalidomide derivative)
- Linker: A polyether-based linker connects the c-Met ligand to the CRBN ligand.

Chemical Formula: C51H50F2N6O13[1]

IUPAC Name: 1-N'-[4-[7-[3-[3-[3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethylamino]-3-oxopropoxy]propoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Molecular Weight: 992.97 g/mol [2][3]

## **Quantitative Biological Data**

The efficacy of **PROTAC c-Met degrader-2** has been characterized by its ability to induce the degradation of the c-Met protein. The key performance metric for a PROTAC is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Value | Cell Line     | Reference |
|-----------|-------|---------------|-----------|
| DC50      | 50 nM | Not Specified | [2][3][4] |



Further quantitative data, including IC50 for c-Met inhibition, Dmax (maximum degradation), selectivity against other kinases, and pharmacokinetic parameters, are detailed within the patent documentation WO2018226542A1.[2][3]

## **Signaling Pathways and Mechanism of Action**

**PROTAC c-Met degrader-2** functions by inducing the selective degradation of the c-Met protein, thereby inhibiting its downstream signaling cascades.





Click to download full resolution via product page

c-Met Signaling Pathway.



The degradation of c-Met by **PROTAC c-Met degrader-2** effectively shuts down these procancerous signaling pathways.

The mechanism of action for **PROTAC c-Met degrader-2** follows the canonical PROTAC model:



Click to download full resolution via product page



#### PROTAC Mechanism.

## **Experimental Protocols**

The following are generalized protocols for the key experiments used to characterize **PROTAC c-Met degrader-2**, based on standard methodologies in the field. Specific details for this molecule are outlined in patent WO2018226542A1.

## Synthesis of PROTAC c-Met Degrader-2

The synthesis of **PROTAC c-Met degrader-2** involves a multi-step chemical process. A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is provided in the experimental section of patent WO2018226542A1. The general approach involves the synthesis of the Foretinib-linker conjugate and the CRBN-linker conjugate, followed by a final coupling reaction to yield the heterobifunctional PROTAC.

## c-Met Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of the PROTAC.

#### Materials:

- c-Met expressing cancer cell line (e.g., Hs746T, EBC-1)
- Cell culture medium and supplements
- PROTAC c-Met degrader-2
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (anti-c-Met, anti-GAPDH, or anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Protocol:

- Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere
  overnight. Treat the cells with a serial dilution of PROTAC c-Met degrader-2 or DMSO for a
  specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the c-Met signal to the loading control. Calculate the percentage of c-Met degradation relative to the vehicle control for each concentration. The DC50 is determined by fitting the data to a dose-response curve.





Click to download full resolution via product page

Western Blot Workflow.



## **Cell Viability Assay**

This assay measures the effect of c-Met degradation on cell proliferation and viability.

#### Materials:

- · c-Met dependent cancer cell line
- Cell culture medium and supplements
- PROTAC c-Met degrader-2
- DMSO
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
- Plate reader (luminometer or spectrophotometer)

#### Protocol:

- Cell Seeding: Seed cells in 96-well plates.
- Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
- Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
- Signal Measurement: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

## In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the PROTAC in a living organism.

#### Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)



- c-Met driven tumor cells
- PROTAC c-Met degrader-2 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

#### Protocol:

- Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Dosing: Administer the PROTAC or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal or oral).
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm c-Met degradation).

### Conclusion

**PROTAC c-Met degrader-2** represents a promising therapeutic agent for the treatment of c-Met-driven cancers. Its ability to induce the degradation of c-Met offers a distinct advantage over traditional small-molecule inhibitors, potentially leading to a more profound and durable anti-tumor response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working in the field of targeted protein degradation. For more detailed information, please refer to patent WO2018226542A1.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. WO2014081954A1 BISPECIFIC EGFR/c-Met ANTIBODIES Google Patents [patents.google.com]
- 2. WO2024108193A3 Degradation of cmet using a bispecific binding agent Google Patents [patents.google.com]
- 3. Effective implementation of novel MET pharmacodynamic assays in translational studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210163604A1 DRUG CONJUGATES OF cMET MONOCLONAL BINDING AGENTS, AND USES THEREOF - Google Patents [patents.google.com]
- To cite this document: BenchChem. [PROTAC c-Met degrader-2 structure and chemical composition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544065#protac-c-met-degrader-2-structure-and-chemical-composition]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com